RuCl[(S,S)-FsDPEN](p-cymene)
Description
Significance of Ruthenium-Based Chiral Catalysts in Enantioselective Synthesis
The development of chiral catalysts is a cornerstone of modern organic chemistry, enabling the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical industry and materials science. uclm.es Ruthenium-based chiral catalysts have emerged as particularly powerful tools for enantioselective synthesis due to their high efficiency, versatility, and broad functional group tolerance. nih.govajchem-b.com These catalysts facilitate the creation of chiral molecules with a high degree of specificity, which is critical for producing many pharmaceuticals and other biologically active compounds. uclm.eschemimpex.com
Transition metals like ruthenium, rhodium, and iridium are frequently complexed with chiral ligands to create catalysts that can induce asymmetry during a chemical reaction. ajchem-b.com Ruthenium, in particular, was one of the first transition metals to be extensively studied for asymmetric hydrogenation. ajchem-b.com A major breakthrough occurred in 1995 when Ryoji Noyori and his colleagues developed a Ruthenium(II) catalyst featuring a chiral diamine ligand that demonstrated highly stereoselective reduction of aromatic ketones through asymmetric transfer hydrogenation. ajchem-b.com This pioneering work highlighted the immense potential of ruthenium complexes in producing chiral alcohols, which are vital intermediates for pharmaceuticals and other bioactive molecules. ajchem-b.com The success of these early systems spurred the development of a wide array of chiral ruthenium catalysts for the asymmetric hydrogenation of various substrates, including alkenes, ketones, and imines. ajchem-b.comresearchgate.net
Overview of Arene/Diamine Ruthenium(II) Complexes in Catalysis
RuCl(S,S)-FsDPEN belongs to a well-established class of catalysts known as arene/diamine ruthenium(II) complexes. These "half-sandwich" organometallic compounds are characterized by a pseudo-octahedral, "piano-stool" geometry. acs.org In this structure, the ruthenium(II) center is coordinated to an η6-bonded arene ring (like p-cymene), which acts as a stabilizing spectator ligand, and a bidentate N,N'-chelating diamine ligand, which provides the chiral environment necessary for asymmetric induction. acs.orgrsc.org The arene fragment stabilizes the Ru(II) metal center, protecting it from oxidation. acs.org
The combination of a chiral diamine and an arene ligand around a ruthenium center creates a highly effective and tunable catalytic system. nih.gov The electronic and steric properties of both the arene and the diamine ligand can be modified to optimize the catalyst's activity and enantioselectivity for a specific transformation. acs.org Arene/diamine ruthenium(II) complexes are particularly effective as pre-catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. nih.govresearchgate.net Their stability in air and moisture often makes them easier to handle compared to other catalyst systems. nih.govnih.gov
Historical Context and Development of RuCl(S,S)-FsDPEN in Asymmetric Catalysis
The development of RuCl(S,S)-FsDPEN is rooted in the foundational work on ruthenium-catalyzed asymmetric hydrogenation. Following the success of Noyori's Ru(II)-diamine-bisphosphine catalysts, research efforts expanded to explore different ligand combinations to improve efficiency and broaden substrate scope. thieme-connect.com This led to the design of arene/diamine ruthenium(II) complexes, which proved to be highly effective for asymmetric transfer hydrogenation (ATH) reactions, often using more convenient hydrogen sources like a formic acid/triethylamine mixture or isopropanol (B130326). chemicalbook.comresearchgate.netthieme-connect.com
The specific ligand in this catalyst, (S,S)-N-(2-amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide, or (S,S)-FsDPEN, is a derivative of N-sulfonylated 1,2-diamines. These types of ligands have been shown to be highly effective in ruthenium-catalyzed ATH of ketones and imines, delivering products with high stereoselectivity. ajchem-b.com The synthesis of the RuCl(S,S)-FsDPEN complex typically involves the reaction of the chiral (S,S)-FsDPEN ligand with a ruthenium precursor, such as the dimeric [RuCl2(p-cymene)]2. This modular synthesis allows for the straightforward preparation of a well-defined, air- and moisture-stable precatalyst. smolecule.comnih.gov The resulting complex combines the established effectiveness of the arene/diamine ruthenium scaffold with the specific stereodirecting properties of the FsDPEN ligand.
Scope and Focus of Research on RuCl(S,S)-FsDPEN
Current research on RuCl(S,S)-FsDPEN is predominantly focused on its application as a highly selective catalyst in asymmetric synthesis. Its primary and most well-documented use is in the asymmetric transfer hydrogenation of prochiral ketones to produce valuable chiral alcohols with high enantiomeric purity. smolecule.comchemicalbook.com This transformation is particularly significant in pharmaceutical chemistry for the synthesis of chiral intermediates. smolecule.comchemimpex.com
The effectiveness of the catalyst is often evaluated in the reduction of various ketones using a formic acid-triethylamine azeotrope as the hydrogen source. smolecule.comchemicalbook.com The unique architecture of the catalyst, arising from the specific combination of the ruthenium center, the chiral FsDPEN ligand, and the p-cymene (B1678584) moiety, significantly influences its catalytic properties and selectivity. smolecule.com Beyond hydrogenation, research is also exploring the utility of this and similar ruthenium complexes in other important organic transformations, such as C-H activation and cross-coupling reactions, positioning it as a versatile tool for constructing complex organic molecules. chemimpex.comchemimpex.com Its role in the synthesis of fine chemicals and agrochemicals is also an area of interest. smolecule.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMZLATRGEOIW-NWMPYMMKSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClF5N2O2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026995-72-1 | |
| Record name | [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026995-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RuCl[(S,S)-Fsdpen](p-cymene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Catalytic Applications of Rucl S,s Fsdpen in Asymmetric Organic Synthesis
Asymmetric Transfer Hydrogenation (ATH) Reactions
Asymmetric transfer hydrogenation is a key transformation in modern organic chemistry, offering a safer and often more practical alternative to methods using molecular hydrogen. The catalyst RuCl(S,S)-FsDPEN and its analogues, such as the well-studied RuCl(S,S)-TsDPEN, have proven to be exceptional catalysts for these reactions. nih.govsigmaaldrich.comkanto.co.jpchemicalbook.com They facilitate the transfer of a hydride from a hydrogen donor molecule to a substrate, leading to the formation of a new stereocenter with high enantiomeric excess (ee).
The asymmetric reduction of ketones to chiral secondary alcohols is one of the most prominent applications of the RuCl(S,S)-FsDPEN catalyst system. This transformation is highly sought after for the synthesis of enantiomerically pure alcohols, which are crucial intermediates in the production of pharmaceuticals and other biologically active molecules.
The RuCl(S,S)-FsDPEN catalyst and its tosyl analogue exhibit a broad substrate scope for the ATH of ketones. A wide variety of aromatic, heteroaromatic, and even some aliphatic ketones can be reduced with high efficiency and enantioselectivity.
The catalyst demonstrates excellent functional group tolerance, a critical aspect for its application in the synthesis of complex molecules. It can selectively reduce the keto group in the presence of various other functionalities. For instance, ketones bearing α-cyano, α-azido, and α-nitro groups are effectively reduced to the corresponding chiral alcohols in high yields and with excellent enantioselectivity. kanto.co.jp This tolerance allows for the direct synthesis of highly functionalized chiral building blocks without the need for protecting group strategies.
Furthermore, the catalyst is effective for the reduction of base-sensitive substrates like 4-chromanone, which can be challenging for other catalytic systems that require strongly basic conditions. kanto.co.jp Heterocyclic ketones, such as those containing furan or thiophene rings, are also good substrates, affording the corresponding chiral alcohols with high optical purity. kanto.co.jp The reduction of α,β-acetylenic ketones proceeds with high chemoselectivity, reducing the ketone functionality while leaving the carbon-carbon triple bond intact. sigmaaldrich.com
The following table provides an overview of the substrate scope for the asymmetric transfer hydrogenation of various ketones using the analogous RuCl(S,S)-TsDPEN catalyst, which is expected to have similar reactivity to the FsDPEN variant.
| Substrate | Product | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| Acetophenone | 1-Phenylethanol | >99 | 97 | S |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 93 | 95 | S |
| 3-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | - | 98 | S |
| 4-Chromanone | (S)-4-Chromanol | quant. | 99 | S |
| Phenacyl chloride | (R)-1-Phenyl-2-chloroethanol | - | 98 | R |
| α-Cyanoacetophenone | (S)-2-Hydroxy-2-phenylethanenitrile | 100 | 98 | S |
| α-Azidoacetophenone | (R)-2-Azido-1-phenylethanol | 65 | 92 | R |
| α-Nitroacetophenone | (R)-2-Nitro-1-phenylethanol | 90 | 98 | R |
The choice of the hydrogen donor is a critical parameter that significantly influences the efficiency and outcome of the asymmetric transfer hydrogenation. The two most commonly employed hydrogen donor systems for reactions catalyzed by RuCl(S,S)-FsDPEN and its analogues are a mixture of formic acid and triethylamine (HCOOH/NEt₃) and 2-propanol (isopropanol). kanto.co.jpkanto.co.jp
The formic acid-triethylamine system, often used as a 5:2 azeotropic mixture, is highly effective and generally leads to irreversible hydrogen transfer. nih.gov This irreversibility can be advantageous as it often results in higher conversions and allows the reaction to be carried out at higher substrate concentrations. kanto.co.jp The reaction mechanism is believed to involve the formation of a ruthenium hydride species, which then transfers the hydride to the ketone.
2-Propanol, typically used in the presence of a base such as potassium hydroxide or sodium isopropoxide, is another widely used hydrogen donor. The transfer hydrogenation using 2-propanol is a reversible process. kanto.co.jp To drive the equilibrium towards the product side, the reaction is often performed using an excess of 2-propanol, which also serves as the solvent. The acetone by-product is formed during the reaction. While generally very effective, the reversibility can sometimes lead to lower enantioselectivity due to racemization of the product alcohol, especially in the case of base-sensitive substrates. kanto.co.jp However, for certain substrates, such as α,β-acetylenic ketones, 2-propanol has been reported to be the optimal hydrogen source. kanto.co.jp
The RuCl(S,S)-FsDPEN catalyst is renowned for its ability to induce high levels of enantioselectivity in the reduction of a broad range of prochiral ketones. For many substrates, enantiomeric excesses greater than 95% are routinely achieved. The (S,S)-configuration of the DPEN ligand generally leads to the formation of the (S)-alcohol, although the stereochemical outcome can be influenced by the substrate structure and reaction conditions, as seen with some α-substituted ketones where the (R)-product is formed. nih.govkanto.co.jp
In addition to enantioselectivity, the catalyst can also exhibit high diastereoselectivity in the reduction of ketones that can form two or more diastereomeric products. For instance, in the reduction of cyclic ketones with pre-existing stereocenters, the catalyst can selectively form one diastereomer over the others. The reduction of racemic benzoin using the (S,S)-TsDPEN analogue proceeds with dynamic kinetic resolution to yield the corresponding hydrobenzoin with high diastereo- and enantioselectivity. kanto.co.jp This highlights the catalyst's ability to differentiate between enantiomers of the starting material and selectively reduce one to a single diastereomeric product.
The rigidity and conformation of cyclic ketones can play a significant role in the observed stereoselectivity. The catalyst is effective for the reduction of five-, six-, and seven-membered cyclic ketones, often with excellent control of both enantioselectivity and diastereoselectivity.
The catalytic asymmetric reduction of imines provides a direct and atom-economical route to chiral amines, which are ubiquitous in pharmaceuticals and natural products. The RuCl(S,S)-FsDPEN catalyst and its analogues are highly effective for the asymmetric transfer hydrogenation of both cyclic and acyclic imines. sigmaaldrich.comsigmaaldrich.com
The reaction typically proceeds with high enantioselectivity, providing access to a wide range of optically active amines. kanto.co.jp The formic acid-triethylamine mixture is a commonly used hydrogen source for this transformation. nih.gov Computational studies suggest that the mechanism for imine reduction may differ from that of ketones, often requiring acidic conditions for the protonation of the imine nitrogen. nih.gov
A notable application is the highly enantioselective hydrogenation of substituted dihydroisoquinolines. nih.gov The (S,S)-catalyst, contrary to what is observed with ketones, typically affords the (R)-amine product in these cases. nih.govresearchgate.net This reversal of expected stereochemistry underscores the unique mechanistic aspects of imine hydrogenation with this catalytic system.
The following table presents examples of the asymmetric transfer hydrogenation of imines using the analogous RuCl(S,S)-TsDPEN catalyst.
| Substrate | Product | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| 1-Methyl-3,4-dihydroisoquinoline | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | - | >95 | R |
| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | (R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 97 | 94 | R |
| 1-Phenyl-3,4-dihydroisoquinoline | (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 83 | 96 | R |
The RuCl(S,S)-FsDPEN catalyst system has also been successfully applied to the asymmetric transfer hydrogenation of more complex substrates, such as α,γ-dioxo-butyric acid esters. This reaction is of significant interest as it allows for the selective reduction of one keto group in a 1,3-dicarbonyl system, leading to the formation of chiral α-hydroxy-γ-keto-butyric acid ethyl esters. These products are valuable chiral building blocks with multiple functional groups that can be further elaborated.
Research has shown that the tosyl analogue, RuCl[(p-cymene)][(S,S)-Ts-DPEN], effectively catalyzes the ATH of γ-aryl-α,γ-dioxo-butyric acid esters using a formic acid/triethylamine mixture as the hydrogen source. The reaction proceeds with moderate to good yields and high enantioselectivities. Interestingly, the α-keto group is selectively reduced, leaving the γ-keto group untouched. The enantioselectivity of the reaction is sensitive to the reaction temperature, with lower temperatures generally affording higher enantiomeric excesses.
The following table summarizes the results for the asymmetric transfer hydrogenation of various γ-aryl-α,γ-dioxo-butyric acid esters.
| Substrate (γ-Aryl Group) | Product | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| Phenyl | Ethyl (S)-2-hydroxy-4-oxo-4-phenylbutanoate | 68 | 94 | S |
| 4-Fluorophenyl | Ethyl (S)-4-(4-fluorophenyl)-2-hydroxy-4-oxobutanoate | 72 | 95.5 | S |
| 4-Chlorophenyl | Ethyl (S)-4-(4-chlorophenyl)-2-hydroxy-4-oxobutanoate | 75 | 93 | S |
| 4-Bromophenyl | Ethyl (S)-4-(4-bromophenyl)-2-hydroxy-4-oxobutanoate | 70 | 92 | S |
| 4-Methylphenyl | Ethyl (S)-2-hydroxy-4-(4-methylphenyl)-4-oxobutanoate | 78 | 93 | S |
Application in the Synthesis of Chiral Intermediates
The primary utility of RuCl(S,S)-FsDPEN and its analogs lies in their capacity to generate chiral compounds that serve as crucial building blocks for complex molecules. myskinrecipes.com In the pharmaceutical sector, the specific three-dimensional arrangement (stereochemistry) of a molecule is often essential for its biological activity. This catalyst enables the production of active pharmaceutical ingredients (APIs) with a specific, desired stereochemistry. myskinrecipes.com For instance, the closely related catalyst, RuCl(S,S)-Tsdpen, is used in the reduction of phenacyl chloride to produce (R)-1-phenyl-2-chloroethanol with 98% enantiomeric excess (ee). kanto.co.jp This product is a vital chiral intermediate for various pharmaceutical compounds. Similarly, the reduction of 4-chromanone yields (S)-4-chromanol with 99% ee, another important structural motif in medicinal chemistry. kanto.co.jp The catalyst's ability to handle substrates with various functional groups without compromising enantioselectivity makes it a versatile tool for creating a diverse library of chiral intermediates. kanto.co.jp
Asymmetric Hydrogenation (AH) Reactions
Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. Ruthenium complexes bearing chiral diamine ligands, such as RuCl(S,S)-FsDPEN, are exceptionally effective catalysts for these transformations, delivering products with high yields and excellent optical purities. chemimpex.comkanto.co.jp
Asymmetric Hydrogenation of Ketones and Imines
RuCl(S,S)-FsDPEN and its tosylated analog, RuCl(S,S)-Tsdpen, are benchmark catalysts for the asymmetric reduction of a wide array of ketones and imines. nih.govsigmaaldrich.com These reactions typically proceed with high efficiency and enantioselectivity, making them cornerstones of modern asymmetric synthesis. kanto.co.jp The reduction of aromatic ketones, for example, consistently yields chiral alcohols with high enantiomeric excess. sigmaaldrich.com The process is also effective for ketones bearing functional groups like carbon-carbon multiple bonds, furan rings, thiophene rings, or pyridyl groups, producing the corresponding optically active alcohols with high purity. kanto.co.jp
The choice of hydrogen source is critical to the reaction's success. While isopropanol (B130326) can be used, a mixture of formic acid and triethylamine (HCOOH/Et₃N) often leads to significant improvements in both reactivity and enantioselectivity. kanto.co.jprsc.org The reaction conditions, including solvent and temperature, can be fine-tuned to optimize the outcome for specific substrates. rsc.org
Below is a table summarizing the asymmetric transfer hydrogenation of various ketones using the analogous RuCl(S,S)-Tsdpen catalyst, demonstrating its broad applicability and high performance.
| Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
| 4-Chromanone | S | Quantitative | 99 | kanto.co.jp |
| Phenacyl chloride | R | High | 98 | kanto.co.jp |
| Acetophenone | S | 95 | 97 | nih.gov |
| Benzil | R,R | 100 | 100 | kanto.co.jp |
| γ-Phenyl-α,γ-dioxo-butyric acid ester | S | 85 | 84 | rsc.org |
Table generated from research findings on the closely related catalyst RuCl(S,S)-Tsdpen to illustrate representative performance.
Comparison of Catalytic Performance with Asymmetric Transfer Hydrogenation
A key distinction exists between Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH). AH utilizes molecular hydrogen (H₂ gas) as the reductant, whereas ATH employs a hydrogen donor molecule, such as isopropanol or formic acid. kanto.co.jpkanto.co.jp
The standard RuCl(S,S)-DPEN complexes, where the ligand is either FsDPEN or TsDPEN, are primarily known for their exceptional performance in ATH reactions. kanto.co.jp These catalysts, in their chloride form, are generally unable to activate H₂ gas for direct hydrogenation. kanto.co.jp
To perform asymmetric hydrogenation with molecular hydrogen, a modification to the catalyst is necessary. Specifically, the chloride (Cl⁻) ligand must be replaced with a more labile, or dissociative, anionic group. The triflate (OTf⁻) derivative, Ru(OTf)(S,S)-Tsdpen, was developed for this purpose. kanto.co.jp This modified catalyst effectively activates H₂ gas and can hydrogenate ketones in a solvent like methanol without the need for a base. kanto.co.jp
Comparison Highlights:
RuCl(S,S)-DPEN: Primarily used for Asymmetric Transfer Hydrogenation (ATH) with hydrogen donors like HCOOH/Et₃N. It is highly effective and widely applied for this transformation. kanto.co.jp
Ru(OTf)(S,S)-DPEN: Utilized for Asymmetric Hydrogenation (AH) with H₂ gas. This catalyst is particularly useful for base-sensitive substrates that may not be compatible with the conditions of some ATH reactions. kanto.co.jp For example, 4-chromanone, a base-sensitive ketone, is hydrogenated efficiently with the triflate catalyst at a high substrate-to-catalyst ratio (S/C = 3000) to give (S)-4-chromanol with 97% ee. kanto.co.jp
Exploration of Other Catalytic Transformations
While renowned for hydrogenation reactions, the catalytic utility of ruthenium p-cymene (B1678584) complexes extends to other important organic transformations, including C-H activation and cross-coupling reactions.
C-H Activation Reactions Catalyzed by RuCl(S,S)-FsDPEN
Ruthenium catalysts are increasingly prominent in the field of C-H bond functionalization, a strategy that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. The parent complex, [RuCl₂(p-cymene)]₂, is a common precursor for catalysts used in the direct arylation of arenes containing directing groups. mdpi.com Research has demonstrated that this class of catalysts can mediate the ortho-arylation of various substrates, including 2-phenylpyridine and N,N-dialkylbenzamides. mdpi.com While specific studies focusing solely on the RuCl(S,S)-FsDPEN variant for C-H activation are not as widespread, the fundamental reactivity of the Ru(p-cymene) moiety suggests its potential applicability in such transformations, possibly enabling asymmetric C-H functionalization. mdpi.comchemscene.com
Cross-Coupling Reactions Facilitated by Ruthenium Catalysts
Cross-coupling reactions are fundamental to the construction of complex organic molecules. While palladium catalysts have historically dominated this field, ruthenium-based systems have emerged as powerful alternatives. The enantiomer of the title compound, RuCl(R,R)-FsDPEN, has been noted for its potential application in catalyzing cross-coupling reactions. chemimpex.com This suggests that RuCl(S,S)-FsDPEN could also be leveraged for such transformations, offering a pathway to construct chiral biaryl compounds or other coupled products through an asymmetric catalytic process. The robust nature of these ruthenium complexes makes them attractive for developing cost-effective and reusable catalytic systems for large-scale synthesis. chemimpex.com
Intramolecular Asymmetric Reductive Amination
Intramolecular asymmetric reductive amination is a powerful synthetic strategy for the construction of chiral nitrogen-containing heterocyclic compounds. This reaction involves the cyclization of a substrate containing both an amine and a ketone or aldehyde functionality, followed by an asymmetric reduction of the resulting cyclic imine intermediate. The catalyst, RuCl(S,S)-FsDPEN, plays a crucial role in controlling the stereochemistry of the newly formed chiral center.
Detailed research findings on the application of RuCl(S,S)-FsDPEN in this specific transformation are not extensively documented in readily available scientific literature. While the analogous catalyst, RuCl(S,S)-TsDPEN, has been more widely studied and reported for various asymmetric reductive aminations, specific data including substrate scope, yields, and enantioselectivities for the FsDPEN variant in intramolecular reactions are sparse. Scientific studies detailing the reaction conditions and performance of RuCl(S,S)-FsDPEN in the intramolecular asymmetric reductive amination of a range of amino ketones or amino aldehydes, which would typically be presented in data tables, are not currently available in the public domain.
Tandem Hydroformylation/Hydrogenation of Terminal Olefins
Tandem, or one-pot, reactions that combine multiple synthetic steps offer significant advantages in terms of efficiency, atom economy, and reduced waste. The tandem hydroformylation/hydrogenation of terminal olefins is a process that converts simple alkenes into more complex, functionalized molecules, typically alcohols, in a single operation. This process first involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond (hydroformylation), followed by the reduction of the resulting aldehyde to an alcohol (hydrogenation).
The application of RuCl(S,S)-FsDPEN as a catalyst for this specific tandem reaction is not well-established in published research. Hydroformylation is typically catalyzed by rhodium or cobalt complexes, while ruthenium catalysts are well-known for their hydrogenation activity. While dual catalytic systems or multifunctional single catalysts can be employed for such tandem processes, specific reports detailing the use of RuCl(S,S)-FsDPEN for both the hydroformylation and subsequent hydrogenation steps are not found in comprehensive scientific databases. Consequently, there is a lack of data on reaction conditions, substrate scope (e.g., various terminal olefins), yields of the resulting alcohols, and the enantioselectivity of the process when catalyzed by this specific ruthenium complex. Therefore, data tables illustrating these findings cannot be provided at this time.
Mechanistic Investigations of Rucl S,s Fsdpen Catalyzed Transformations
Proposed Catalytic Cycles for Asymmetric Transfer Hydrogenation
The widely accepted mechanism for ATH catalyzed by RuCl(S,S)-FsDPEN and related Noyori-type catalysts is an outer-sphere mechanism. This pathway does not involve the direct coordination of the substrate (e.g., a ketone or imine) to the ruthenium center. Instead, the transfer of a hydride (H⁻) and a proton (H⁺) occurs through a concerted, six-membered pericyclic transition state. nih.gov
The catalytic cycle begins with the activation of the 18-electron precatalyst, RuCl(S,S)-FsDPEN. In the presence of a hydrogen source, typically a mixture of formic acid and triethylamine (HCOOH/TEA) or isopropanol (B130326) with a base, the chloride ligand is removed, and a 16-electron ruthenium hydride species, [RuH((S,S)-FsDPEN)(p-cymene)], is formed in situ. researchgate.net This coordinatively unsaturated species is the primary active catalyst in the cycle.
The generation of the active ruthenium hydride is the crucial initiation step. When using a formic acid/triethylamine mixture, formate coordinates to the ruthenium center, followed by decarboxylation to yield the hydride species. In the isopropanol/base system, the base facilitates the deprotonation of isopropanol, which then coordinates to the ruthenium, and a subsequent β-hydride elimination releases acetone and forms the active Ru-H species.
Once formed, the 16e⁻ Ru-H intermediate interacts with the substrate. The key hydride delivery step involves the simultaneous transfer of the hydride from the ruthenium center and a proton from the amine group of the FsDPEN ligand to the polarized C=O or C=N bond of the substrate. nih.gov This concerted transfer proceeds through a highly organized transition state, regenerating a 16-electron ruthenium amido complex, [Ru((S,S)-FsDPEN-H)(p-cymene)]. This amido species then reacts with the hydrogen source (isopropanol or formic acid) to regenerate the active ruthenium hydride, completing the catalytic cycle and releasing the hydrogenated product. researchgate.net
Key Intermediates in the Catalytic Cycle
| Intermediate Species | Electron Count | Description |
|---|---|---|
| RuCl(S,S)-FsDPEN | 18e⁻ | The stable precatalyst. |
| [RuH((S,S)-FsDPEN)(p-cymene)] | 16e⁻ | The catalytically active ruthenium hydride species. |
The ruthenium center is fundamental to the catalytic process. It maintains a stable +2 oxidation state throughout the cycle, acting as a scaffold for the catalytically relevant ligands. nih.gov Its primary roles include:
Activation of the H-donor: The Lewis acidic nature of the ruthenium center facilitates the coordination and subsequent reaction of the hydrogen source to form the pivotal Ru-H bond.
Hydride Carrier: The ruthenium atom serves as the carrier for the hydride ion, positioning it for stereoselective delivery to the substrate.
Organization of the Transition State: The metal center holds the chiral diamine and arene ligands in a rigid "piano-stool" geometry, creating the chiral pocket necessary for the substrate to approach in a specific orientation. nih.gov
The efficiency of the catalytic turnover is dependent on the facility with which the ruthenium center can cycle between the hydride and the amido forms, a process influenced by the electronic properties of all coordinated ligands.
Stereochemical Mechanism and Role of the Chiral FsDPEN Ligand in Enantiocontrol
The high enantioselectivity of the catalyst is dictated by the chiral (S,S)-FsDPEN ligand. The stereochemical outcome is determined in the transition state of the hydride transfer step, where the substrate, the Ru-H complex, and the ligand form a highly ordered assembly.
The chirality of the product is a direct consequence of the energy difference between the two possible diastereomeric transition states. The FsDPEN ligand, with its two stereogenic centers and bulky phenyl groups, creates a chiral environment that sterically disfavors one transition state while favoring the other. The favored transition state is stabilized by a crucial non-covalent interaction: a CH/π attraction between the p-cymene (B1678584) ligand on the ruthenium and a C-H bond on the substrate. nih.gov This interaction effectively "docks" the substrate in a precise orientation, exposing one prochiral face to the hydride for reduction, leading to the formation of one enantiomer in high excess. The pentafluorophenylsulfonyl group on the FsDPEN ligand further refines the electronic and steric environment, enhancing this selectivity. chemimpex.com
Influence of the Arene Ligand (p-cymene) on Catalyst Reactivity and Selectivity
The η⁶-coordinated p-cymene ligand is not merely a spectator. It is essential for the catalyst's stability and function, forming the "seat" of the characteristic piano-stool structure. nih.gov Its influence is multifaceted:
Stabilization: The p-cymene ligand stabilizes the Ru(II) oxidation state by acting as a π-acceptor and a six-electron donor. nih.gov This prevents catalyst decomposition and contributes to its high turnover numbers.
Steric Control: The bulk of the p-cymene ligand helps to define the shape of the chiral pocket around the metal center, restricting the possible approaches of the substrate.
Enantiocontrol: As mentioned previously, the p-cymene ring is directly involved in the enantio-determining transition state. It provides the π-surface for the stabilizing CH/π interaction with the substrate, a key factor in achieving high levels of stereocontrol. nih.gov
Studies comparing different arene ligands have shown that both the size and electronic properties of the arene can modulate the catalyst's activity and selectivity, with p-cymene often providing an optimal balance for a wide range of substrates. rsc.org
Identification and Characterization of Catalytically Active Species and Intermediates
The identification of the active catalytic species is critical for understanding the reaction mechanism. For the RuCl(S,S)-FsDPEN system, the active catalyst is the 16-electron ruthenium hydride, [RuH((S,S)-FsDPEN)(p-cymene)]. This species is generated in situ and is typically transient, making its isolation and characterization challenging.
However, its existence is strongly supported by a combination of experimental evidence from related systems and computational studies:
Kinetic Studies: Reaction kinetics are consistent with a mechanism involving a pre-activation step to form an active hydride species.
Spectroscopic Analysis: Techniques like high-pressure NMR and IR spectroscopy have been used in analogous systems to detect the characteristic Ru-H bond, which confirms the formation of the hydride intermediate.
Deuterium Labeling: Experiments using deuterated hydrogen sources (e.g., (CH₃)₂CDOH) lead to the incorporation of deuterium into the product, providing strong evidence for a metal hydride intermediate pathway.
While the precatalyst RuCl(S,S)-FsDPEN is a stable, well-characterized 18-electron complex, the catalytically competent species are the coordinatively unsaturated 16-electron intermediates.
Summary of Catalyst Components and Their Roles
| Component | Function |
|---|---|
| Ruthenium (Ru) | Catalytic center; activates H-source and transfers hydride. |
| (S,S)-FsDPEN | Chiral ligand; primary source of enantiocontrol. Provides NH for proton transfer. |
| p-cymene | Stabilizing arene ligand; participates in CH/π interactions for stereocontrol. |
| Chloride (Cl) | Leaving group; replaced to generate the active catalyst. |
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanistic details of ATH catalyzed by RuCl(S,S)-FsDPEN and its analogues. nih.gov These approaches allow for a detailed examination of reaction pathways that are difficult to probe experimentally.
DFT calculations have been successfully used to:
Model Transition States: The geometries and energies of the competing diastereomeric transition states can be calculated with high accuracy. This allows researchers to visualize the precise interactions responsible for enantioselectivity and to confirm the energetic preference for the experimentally observed product. nih.gov
Elucidate Reaction Pathways: The entire catalytic cycle, including the activation of the precatalyst and the regeneration of the active hydride, can be mapped out. The relative free energies of intermediates and transition states provide a comprehensive understanding of the reaction's energetic landscape.
Quantify Non-Covalent Interactions: Computational models are uniquely suited to identify and quantify the strength of subtle, yet critical, non-covalent interactions, such as the CH/π stacking between the p-cymene ligand and the substrate, which governs stereochemical outcomes. nih.gov
These theoretical investigations have strongly corroborated the outer-sphere hydride transfer mechanism and have been instrumental in explaining the high efficiency and selectivity of this class of catalysts.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has proven to be a powerful method for investigating the reaction pathways of asymmetric transfer hydrogenation (ATH) catalyzed by ruthenium-diamine complexes. These studies have been instrumental in establishing the currently accepted concerted, outer-sphere mechanism. For transformations catalyzed by complexes of the RuCl(S,S)-diamine family, the catalytic cycle is initiated by the reaction of the precatalyst with a hydrogen source, typically a mixture of formic acid and triethylamine or isopropanol with a base. This step generates the active 16-electron ruthenium hydride species, [RuH(S,S)-FsDPEN].
The substrate, a prochiral ketone or imine, then interacts with this ruthenium hydride. DFT calculations on analogous systems have shown that the transfer of the hydride from the ruthenium center and a proton from the amine ligand of the diamine to the carbonyl or iminyl group of the substrate occurs in a concerted fashion through a six-membered pericyclic transition state. This mechanism is often referred to as a metal-ligand bifunctional catalysis, where both the metal and the ligand actively participate in the key bond-forming events.
The key steps in the proposed reaction pathway, as supported by DFT studies on analogous catalysts, are:
Activation of the Precatalyst: Formation of the active ruthenium hydride species.
Substrate Coordination: The substrate approaches the ruthenium hydride complex.
Hydrogen Transfer: A concerted transfer of a hydride from the ruthenium and a proton from the N-H group of the FsDPEN ligand to the substrate.
Product Release: The resulting chiral alcohol or amine dissociates from the catalyst.
Catalyst Regeneration: The ruthenium complex is regenerated to re-enter the catalytic cycle.
The electronic nature of the FsDPEN ligand, with its strongly electron-withdrawing pentafluorophenyl group, is expected to influence the acidity of the N-H proton and the hydricity of the Ru-H bond, potentially impacting the energetics of the hydrogen transfer step.
Transition State Analysis and Energy Profile Calculations
The stereochemical outcome of the reaction is determined at the hydrogen transfer step. DFT calculations allow for the detailed analysis of the transition state structures leading to the different stereoisomers of the product. For the asymmetric reduction of a prochiral ketone, for example, two primary transition states are considered: one leading to the (R)-alcohol and the other to the (S)-alcohol.
Transition state analysis for the analogous RuCl(S,S)-TsDPEN catalyst has revealed that the preferred transition state is stabilized by a combination of steric and electronic factors. The chiral environment created by the (S,S)-FsDPEN ligand and the p-cymene group directs the substrate to adopt a specific orientation. Non-covalent interactions, such as CH-π interactions between the p-cymene ligand and the substrate, play a crucial role in stabilizing the favored transition state.
Energy profile calculations, which map the potential energy of the system along the reaction coordinate, are used to determine the activation energies for the competing reaction pathways. The difference in the activation energies (ΔΔG‡) between the transition states leading to the major and minor enantiomers directly correlates with the enantiomeric excess (ee) of the product. A larger ΔΔG‡ corresponds to a higher enantioselectivity.
Table 1: Representative Calculated Energy Differences for Asymmetric Ketone Reduction by Analogous Ru-Diamine Catalysts
| Parameter | Description | Typical Calculated Value (kcal/mol) |
| ΔG‡ (major) | Gibbs free energy of activation for the formation of the major enantiomer. | Lower value |
| ΔG‡ (minor) | Gibbs free energy of activation for the formation of the minor enantiomer. | Higher value |
| ΔΔG‡ | The difference in activation energies between the major and minor pathways. | 1.5 - 3.0 |
Note: The values presented are representative and derived from studies on analogous systems. Specific values for RuCl(S,S)-FsDPEN would require dedicated computational studies.
Theoretical Prediction of Enantioselectivity and Diastereoselectivity
A significant outcome of DFT-based mechanistic studies is the ability to predict the stereoselectivity of a given transformation. By calculating the energy difference between the diastereomeric transition states, the enantiomeric or diastereomeric ratio of the products can be estimated. These theoretical predictions can be invaluable for understanding the origin of stereoselectivity and for the rational design of new, more effective catalysts.
For catalysts of the RuCl(S,S)-diamine type, the (S,S)-configuration of the DPEN ligand generally dictates the absolute configuration of the product. The theoretical models have successfully rationalized why the (S,S)-catalyst typically yields the (R)-alcohol from the reduction of aryl ketones. The predictive power of these computational models relies on the accurate description of the subtle non-covalent interactions that govern the stability of the transition states.
The electronic effect of the pentafluorobenzenesulfonyl group in FsDPEN, being more electron-withdrawing than the tosyl group, could lead to a more polarized N-H bond. This increased acidity could enhance the hydrogen bonding interactions within the transition state, potentially leading to a more organized and rigid structure. This, in turn, might result in higher activation energy differences and, consequently, improved enantioselectivity compared to the TsDPEN analogue in certain reactions. However, without specific computational data for the FsDPEN system, this remains a scientifically grounded hypothesis.
Factors Influencing Catalytic Performance and Enantioselectivity of Rucl S,s Fsdpen
Ligand Modifications and Their Impact on Catalytic Efficiency and Stereocontrol
The ligand framework surrounding the central ruthenium atom in RuCl(S,S)-FsDPEN is a key determinant of its catalytic performance. The modular nature of this catalyst allows for systematic modifications of its components, namely the N-sulfonyl group, the diamine backbone, and the η⁶-arene ligand. Each of these components plays a distinct role in shaping the chiral environment around the metal center and influencing the electronic and steric properties of the catalyst, thereby impacting its activity and enantioselectivity.
The electronic nature of the sulfonyl group in the DPEN ligand has a significant impact on the catalytic activity and enantioselectivity of the corresponding ruthenium complex. The highly electron-withdrawing nature of the pentafluorophenylsulfonyl group in FsDPEN, compared to the tosyl (Ts) group in TsDPEN or the mesyl (Ms) group in MsDPEN, enhances the acidity of the N-H proton. This increased acidity is thought to facilitate the hydrogen transfer step in the catalytic cycle.
Studies have shown that modified chiral Ru catalysts with different sulfonyl groups can exhibit higher enantioselectivity for the reduction of certain ketones. kanto.co.jp For instance, in the asymmetric transfer hydrogenation of 3',5'-bis(trifluoromethyl)acetophenone, the choice of the sulfonyl group on the DPEN ligand directly influences the enantiomeric excess (ee) of the resulting alcohol. While the standard TsDPEN-based catalyst provides a high ee, further optimization can be achieved by employing ligands with different sulfonyl moieties.
| Catalyst Sulfonyl Group | Substrate | Enantiomeric Excess (% ee) |
|---|---|---|
| Ts (p-toluenesulfonyl) | 3',5'-bis(trifluoromethyl)acetophenone | 90.7 |
| BnSO2 (benzylsulfonyl) | 3',5'-bis(trifluoromethyl)acetophenone | 94.9 |
| 2,6-dimethylbenzylsulfonyl | 3',5'-bis(trifluoromethyl)acetophenone | 95.5 |
This table illustrates the effect of modifying the sulfonyl group on the enantioselectivity of the Ru-catalyzed asymmetric transfer hydrogenation of a specific ketone. Data sourced from kanto.co.jp.
The structural integrity of the 1,2-diphenylethylenediamine (DPEN) backbone is critical for achieving high levels of stereocontrol. The two phenyl groups on the diamine backbone play a crucial role in establishing the chiral environment of the catalyst. Research on related TsDPEN-based systems has demonstrated that modifications to this core structure can lead to a significant deterioration of the enantiomeric excess. nih.gov
Specifically, the replacement of the trans-1,2-diphenyl substitution pattern with a cis-configuration, or the complete removal of one of the phenyl groups, has been shown to negatively impact the catalyst's ability to discriminate between the enantiotopic faces of the substrate. nih.gov This suggests that the specific arrangement and steric bulk of the phenyl groups are essential for creating the well-defined chiral pocket necessary for high enantioselectivity.
The η⁶-coordinated arene ligand in this class of ruthenium catalysts is not merely a spectator ligand; it actively participates in the catalytic process and influences both activity and enantioselectivity. Variations in the substitution pattern of the arene ring can alter the steric and electronic properties of the metal center. Generally, substituted arenes lead to higher enantioselectivity compared to unsubstituted benzene. ulisboa.pt
Comparative studies have indicated that p-cymene (B1678584) derivatives often exhibit higher catalytic activity than their benzene counterparts. nih.gov The electron-donating and sterically demanding nature of the isopropyl group in p-cymene can influence the stability of the catalytic intermediates and the orientation of the substrate in the transition state. Mesitylene, with its three methyl groups, provides an even more sterically hindered environment, which can be beneficial for the enantioselective reduction of certain substrates. The choice of the arene ligand is, therefore, a key parameter that can be tuned to optimize the catalyst for a specific transformation. kanto.co.jp
| Arene Ligand | Substrate | Conversion (%) | Enantiomeric Excess (% ee) | Reaction Conditions |
|---|---|---|---|---|
| p-cymene | Acetophenone | >95 | 97 | HCOOH/NEt3, 28 °C |
| mesitylene | Acetophenone | >95 | 98 | i-PrOH, KOH, 28 °C |
| benzene | Acetophenone | Variable | Generally lower than substituted arenes | - |
This table provides a comparative overview of the catalytic performance of Ru(II)-TsDPEN catalysts with different arene ligands in the asymmetric transfer hydrogenation of acetophenone. Data synthesized from multiple sources indicating general trends.
Introducing a covalent tether between the arene ligand and the diamine ligand creates a more rigid and stable catalytic system. These "tethered" catalysts often exhibit superior activity and stability compared to their untethered analogues. acs.orgresearchgate.net The tether restricts the rotation of the arene ligand, leading to a more defined and pre-organized chiral environment around the ruthenium center. researchgate.net
This increased rigidity can lead to enhanced stereodiscrimination and higher enantioselectivity. rsc.org Furthermore, the tether can protect the metal center from deactivation pathways, resulting in a more robust and longer-lived catalyst. In the asymmetric transfer hydrogenation of challenging substrates, such as amino-substituted ketones, tethered catalysts have been shown to be significantly more active than their untethered counterparts. acs.org
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (% ee) | Time (h) |
|---|---|---|---|---|
| Tethered Ru(II)/TsDPEN | p-aminoacetophenone | >99 | 94 | 22.5 |
| Untethered Ru(II)/TsDPEN | p-aminoacetophenone | <5 | - | 22.5 |
This table compares the performance of tethered and untethered Ru(II)/TsDPEN catalysts in the asymmetric transfer hydrogenation of p-aminoacetophenone in an aqueous medium. Data sourced from acs.org.
Temperature Effects on Enantiomeric Excess and Catalytic Activity
Temperature is a critical parameter in asymmetric catalysis, as it influences both the rate of reaction and the degree of enantioselectivity. Generally, higher temperatures increase the reaction rate by providing more thermal energy to overcome the activation barrier. However, this can have a detrimental effect on the enantiomeric excess.
The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomeric products. As the temperature increases, the system has more energy to overcome both activation barriers, and the difference between the rates of formation of the two enantiomers may decrease, leading to a lower ee.
In the context of Ru(II)/DPEN-catalyzed transfer hydrogenations, a trade-off between reaction rate and enantioselectivity is often observed. For some challenging substrates, elevated temperatures may be necessary to achieve a reasonable conversion within a practical timeframe. For example, the reduction of certain electron-rich ketones required a temperature of 60 °C for full conversion. acs.org However, it has also been noted that for some tethered catalysts, increasing the temperature from 30 °C to 60 °C can lead to a drop in enantioselectivity. This highlights the need to carefully optimize the reaction temperature for each specific substrate and catalyst combination to achieve the desired balance of high conversion and high enantiomeric excess.
| Catalyst System | Substrate | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| Tethered Ru-TsDPEN | Aryl Ketone | 30 | 79 | 90 |
| Tethered Ru-TsDPEN | Aryl Ketone | 60 | >95 | 80 |
This table illustrates the effect of temperature on the yield and enantioselectivity of an asymmetric transfer hydrogenation reaction catalyzed by a tethered Ru-TsDPEN complex. Data synthesized from descriptive text in researchgate.net.
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| RuCl(S,S)-FsDPEN | [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium |
| TsDPEN | N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine |
| MsDPEN | N-methanesulfonyl-1,2-diphenylethylenediamine |
| p-cymene | 1-methyl-4-(1-methylethyl)benzene |
| mesitylene | 1,3,5-trimethylbenzene |
| benzene | benzene |
| DCM | Dichloromethane |
| IPA | Isopropanol (B130326) |
| THF | Tetrahydrofuran |
| MeCN | Acetonitrile |
| HCOOH/NEt₃ | Formic acid/triethylamine |
Influence of Additives and Co-catalysts (e.g., Bases, Ion Exchange Resins)
The catalytic activity of RuCl(S,S)-FsDPEN is critically dependent on the presence of specific additives, most notably bases, which are essential for the generation of the active catalytic species. The pre-catalyst, RuCl(S,S)-FsDPEN, is an 18-electron ruthenium(II) complex that requires activation to enter the catalytic cycle.
This activation is typically achieved in the presence of a hydrogen donor, such as a mixture of formic acid and a tertiary amine (e.g., triethylamine), or an alcohol like 2-propanol in the presence of a base. The base plays a crucial role in deprotonating the coordinated amine on the FsDPEN ligand and facilitating the formation of the active 16-electron ruthenium hydride species. This hydride is the key intermediate that transfers a hydride to the carbonyl or imine substrate, thereby effecting the reduction.
The choice of base and its stoichiometry relative to the ruthenium complex can significantly impact both the rate of reaction and the enantioselectivity of the product. Commonly employed bases include tertiary amines like triethylamine and strong alkoxides such as potassium tert-butoxide (KOtBu). The combination of formic acid and triethylamine is widely used, as it serves as both the hydrogen source and the basic activator.
While the use of soluble bases is prevalent, the field of catalysis is increasingly exploring the use of solid-supported reagents to simplify product purification and catalyst recovery. In this context, ion exchange resins present a potential avenue for heterogenizing the catalytic system. Although specific studies detailing the use of ion exchange resins with RuCl(S,S)-FsDPEN are not extensively documented in the reviewed literature, the principle of using a solid-supported base is well-established. An anionic exchange resin could potentially be employed to deprotonate the catalyst or to scavenge acidic byproducts, thereby influencing the catalytic environment. Research on silica-immobilized Ru-TsDPEN catalysts, a close analogue, has demonstrated the feasibility and benefits of heterogenization, including high catalytic activity, excellent enantioselectivity, and the ability to recycle the catalyst for multiple runs. nih.gov
Substrate Structure-Activity Relationships and Steric/Electronic Effects
The structural and electronic properties of the substrate play a pivotal role in determining the efficiency and enantioselectivity of the asymmetric transfer hydrogenation catalyzed by RuCl(S,S)-FsDPEN. A systematic investigation of these effects allows for a deeper understanding of the catalyst-substrate interactions that govern the stereochemical outcome of the reaction.
Electronic Effects:
The electronic nature of substituents on the substrate, particularly in the case of aromatic ketones, has a pronounced effect on the reaction rate and enantioselectivity. The presence of electron-donating or electron-withdrawing groups on the aromatic ring of a ketone can influence the electrophilicity of the carbonyl carbon, thereby affecting its reactivity towards the ruthenium hydride.
| Substrate (Substituted Acetophenone) | Substituent Position | Conversion (%) | Enantiomeric Excess (% ee) |
| Acetophenone | - | >99 | 97 |
| 4-Methoxyacetophenone | para | >99 | 97 |
| 4-Chloroacetophenone | para | >99 | 95 |
| 3-Chloroacetophenone | meta | >99 | 97 |
| 3-Methoxyacetophenone | meta | >99 | 98 |
This data is representative for the analogous RuCl(S,S)-Tsdpen catalyst and is expected to be indicative of the performance of RuCl(S,S)-FsDPEN.
Steric Effects:
Steric hindrance in the substrate can have a significant and often predictable impact on the enantioselectivity of the hydrogenation. Generally, increased steric bulk on the substrate can lead to more pronounced differentiation between the two enantiotopic faces of the prochiral ketone or imine by the chiral catalyst.
For example, ortho-substituted aromatic ketones often exhibit higher enantioselectivity compared to their meta- or para-substituted counterparts. The steric clash between the ortho-substituent and the ligands of the catalyst in one of the transition states is more pronounced, leading to a greater energy difference between the two diastereomeric transition states and, consequently, a higher enantiomeric excess of the product. This principle is a cornerstone of asymmetric catalysis and is well-documented for Noyori-type catalysts.
The interplay of both steric and electronic effects is crucial. The catalyst's chiral pocket, formed by the FsDPEN ligand and the p-cymene group, creates a specific steric and electronic environment. The substrate must fit into this pocket in a way that allows for efficient hydride transfer to only one of its prochiral faces. Computational studies on related systems have highlighted the importance of CH/π interactions between the substrate and the catalyst's ligands in stabilizing the favored transition state, which ultimately dictates the stereochemical outcome.
Catalyst Immobilization and Heterogenization Strategies for Rucl S,s Fsdpen
Strategies for Catalyst Recycling and Reuse in Asymmetric Catalysis
The recycling and reuse of catalysts are paramount for developing sustainable and economically viable chemical transformations. In the context of asymmetric catalysis, where catalysts are often complex and expensive molecules, efficient recycling strategies are particularly crucial. For ruthenium-based catalysts, including the family to which RuCl(S,S)-FsDPEN belongs, several strategies have been explored to facilitate their recovery and subsequent reuse.
One common approach involves the use of biphasic catalysis, where the catalyst resides in a phase that is immiscible with the product phase. This allows for simple separation by decantation at the end of the reaction. However, this method can be limited by mass transfer issues between the phases, potentially leading to lower reaction rates.
Another strategy is the application of membrane filtration to separate the catalyst from the reaction mixture. This technique is particularly effective for catalysts that are significantly larger than the product molecules. By employing nanofiltration membranes, it is possible to retain the catalyst for subsequent reaction cycles.
The most widely adopted and arguably most robust strategy for catalyst recycling is immobilization onto a solid support. This heterogenization approach physically anchors the catalyst, allowing for straightforward recovery through simple filtration. This method not only simplifies the purification of the desired product but also prevents the loss of the valuable catalyst. The choice of support material and the method of immobilization are critical factors that influence the performance and stability of the resulting heterogeneous catalyst.
Development of Supported RuCl(S,S)-FsDPEN Systems
While specific research on the immobilization of RuCl(S,S)-FsDPEN is not extensively documented in publicly available literature, a significant body of work on the heterogenization of closely related ruthenium catalysts, such as those based on the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand, provides a strong foundation and clear precedent for the development of supported RuCl(S,S)-FsDPEN systems. The principles and methods applied to these analogous catalysts are directly applicable.
A prominent approach involves the covalent attachment of the catalyst or its ligand to a solid support. This can be achieved by modifying the ligand with a functional group that can react with the surface of the support material. Common supports include inorganic materials like silica (B1680970) gel, mesoporous silica (e.g., MCM-41, SBA-15), and zeolites, as well as organic polymers such as polystyrene.
For instance, chiral Ru-TsDPEN derived catalysts have been successfully immobilized onto amorphous silica gel and mesoporous silicas. The immobilization process typically involves the functionalization of the silica surface with a linker molecule that can then be used to anchor the ruthenium complex. This method has been shown to yield highly active and enantioselective catalysts for the asymmetric transfer hydrogenation of ketones.
The choice of the support material is crucial. Mesoporous materials are particularly advantageous due to their high surface area and well-defined pore structure, which can enhance catalyst loading and accessibility of the active sites to the substrate. The pore size can also be tailored to potentially influence the selectivity of the catalytic reaction.
Comparative Analysis of Heterogeneous vs. Homogeneous Catalysis Performance
Activity: In many cases, the activity of a heterogenized catalyst may be slightly lower than its homogeneous counterpart. This can be attributed to several factors, including diffusional limitations of the substrate and product within the pores of the support, as well as potential steric hindrance around the active site due to the attachment to the support. However, with careful design of the linker and the support material, it is often possible to minimize these negative effects and achieve comparable or even enhanced activity.
Enantioselectivity: A critical aspect of asymmetric catalysis is the maintenance of high enantioselectivity upon immobilization. For Ru-TsDPEN catalysts immobilized on silica gel, it has been demonstrated that excellent enantioselectivities (often >99% ee) can be achieved, which are comparable to those obtained with the homogeneous catalyst. This indicates that the chiral environment of the catalyst is well-preserved during the immobilization process.
The following table presents representative data for the performance of a silica-immobilized Ru-TsDPEN catalyst in the asymmetric transfer hydrogenation of acetophenone, which serves as a strong model for the expected performance of a similarly supported RuCl(S,S)-FsDPEN system.
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Recyclability (Number of Cycles) |
|---|---|---|---|---|
| Homogeneous Ru-TsDPEN | Acetophenone | >99 | 98 | 1 |
| Silica-Immobilized Ru-TsDPEN | Acetophenone | >99 | >99 | 10 (with maintained ee) |
Advanced Spectroscopic and Analytical Methods for Mechanistic Elucidation
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-time Reaction Monitoring
In-situ NMR spectroscopy is a powerful non-invasive technique that allows for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics and the detection of transient intermediates. In the context of asymmetric transfer hydrogenation catalyzed by RuCl(S,S)-FsDPEN, in-situ NMR can be employed to track the concentrations of reactants, products, and key catalytic species throughout the course of the reaction.
The activation of the precatalyst, RuCl(S,S)-FsDPEN, typically involves the reaction with a hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to form the active ruthenium-hydride species. This transformation can be readily followed by ¹H NMR spectroscopy by monitoring the disappearance of the signals corresponding to the precatalyst and the appearance of a characteristic upfield signal for the ruthenium-hydride (Ru-H) proton, typically in the range of δ -5 to -7 ppm.
Furthermore, the conversion of the substrate (e.g., a ketone) to the chiral alcohol product can be quantified by integrating the respective NMR signals over time. This data allows for the determination of reaction rates and the investigation of factors influencing the catalytic activity.
Table 1: Representative ¹H NMR Data for Monitoring Asymmetric Transfer Hydrogenation
| Species | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| p-cymene (B1678584) ligand | CH (isopropyl) | 2.5 - 3.0 | septet |
| p-cymene ligand | CH₃ (isopropyl) | 1.2 - 1.5 | doublet |
| p-cymene ligand | CH₃ (methyl) | 2.0 - 2.3 | singlet |
| FsDPEN ligand | NH₂ | 3.0 - 5.0 | broad singlet |
| FsDPEN ligand | CH-N | 4.0 - 5.0 | multiplet |
| Ruthenium-hydride | Ru-H | -5.0 - -7.0 | singlet |
| Acetophenone (substrate) | CH₃ | 2.5 | singlet |
| 1-Phenylethanol (product) | CH | 4.8 | quartet |
Note: The exact chemical shifts may vary depending on the solvent and reaction conditions.
By employing advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY), it is possible to distinguish between different species in the reaction mixture based on their diffusion coefficients, which can help in identifying catalyst aggregation or decomposition pathways.
Advanced Mass Spectrometry Techniques for Identification of Transient Intermediates
Advanced mass spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), are invaluable for the identification of transient intermediates in catalytic cycles. ESI is a soft ionization technique that allows for the transfer of intact ionic species from solution to the gas phase, making it ideal for studying organometallic complexes and their reaction intermediates.
In the mechanistic study of RuCl(S,S)-FsDPEN catalyzed reactions, ESI-MS can be used to detect key intermediates that may be present in low concentrations and have short lifetimes. The catalytic cycle of asymmetric transfer hydrogenation is believed to involve several ruthenium-containing species, including the initial precatalyst, the active ruthenium-hydride, a ruthenium-alkoxide intermediate formed upon coordination of the substrate, and the final product complex before catalyst regeneration.
By coupling a reaction vessel to the ESI-MS instrument, it is possible to sample the reaction mixture at different time points and analyze the mass spectra for the presence of these proposed intermediates. The high sensitivity and mass accuracy of modern mass spectrometers enable the confident identification of these species based on their mass-to-charge ratio (m/z) and isotopic distribution patterns, which are characteristic for ruthenium-containing compounds.
Table 2: Proposed Transient Intermediates in the Asymmetric Transfer Hydrogenation of Acetophenone and their Expected m/z Values
| Intermediate | Proposed Structure | Expected [M+H]⁺ (m/z) |
|---|---|---|
| Precatalyst | [RuCl((S,S)-FsDPEN)(p-cymene)] | 713.06 |
| Ruthenium-hydride | [RuH((S,S)-FsDPEN)(p-cymene)] | 678.10 |
Note: The m/z values are calculated for the most abundant isotopes.
Tandem mass spectrometry (MS/MS) experiments can provide further structural information by inducing fragmentation of the isolated intermediates and analyzing the resulting fragment ions. This can help to confirm the connectivity of the ligands and the substrate to the ruthenium center.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The primary goal of asymmetric catalysis is the production of a chiral product with high enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the enantiomeric purity of the products obtained from reactions catalyzed by RuCl(S,S)-FsDPEN. nih.gov
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. For the analysis of chiral alcohols, such as 1-phenylethanol, which is a common product of the asymmetric transfer hydrogenation of acetophenone, polysaccharide-based CSPs are often employed.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Table 3: Typical Chiral HPLC Method for the Determination of Enantiomeric Excess of 1-Phenylethanol
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Retention Time (R-enantiomer) | ~ 10 min |
| Retention Time (S-enantiomer) | ~ 12 min |
Note: The exact retention times and mobile phase composition may need to be optimized for specific applications and columns.
The development of a robust and reliable chiral HPLC method is essential for accurately assessing the stereoselectivity of the RuCl(S,S)-FsDPEN catalyst and for screening reaction conditions to optimize the enantiomeric excess of the desired product.
Emerging Trends and Future Research Directions for Rucl S,s Fsdpen
Development of Novel RuCl(S,S)-FsDPEN Derivatives with Enhanced Catalytic Properties
The quest for catalysts with superior activity, selectivity, and stability is a central theme in chemical research. For RuCl(S,S)-FsDPEN, future efforts are anticipated to focus on the strategic modification of its core components to unlock enhanced catalytic potential.
Ligand Modification: The (S,S)-FsDPEN ligand is a primary determinant of the catalyst's efficacy. Future research will likely explore the synthesis of derivatives with altered electronic and steric properties. This could involve the introduction of different electron-donating or electron-withdrawing groups on the phenyl rings of the DPEN backbone or modifications to the pentafluorobenzenesulfonamide group. Such changes can influence the catalyst's Lewis acidity and the intricate non-covalent interactions that govern the enantioselectivity of the catalyzed reactions.
Arene Ligand Exchange: The p-cymene (B1678584) ligand, while common, is not immutable. The development of synthetic routes to exchange the p-cymene for other arene ligands could yield catalysts with tailored solubility and reactivity profiles. Arenes with different electronic properties or those bearing functional handles for immobilization could be particularly interesting targets.
Table 1: Potential Modifications to RuCl(S,S)-FsDPEN and their Expected Effects
| Component to be Modified | Type of Modification | Potential Enhancement |
| (S,S)-FsDPEN Ligand | Introduction of electron-donating groups | Increased catalyst activity |
| (S,S)-FsDPEN Ligand | Introduction of electron-withdrawing groups | Enhanced enantioselectivity |
| (S,S)-FsDPEN Ligand | Steric bulk modification | Improved substrate scope |
| p-cymene Ligand | Exchange with functionalized arenes | Catalyst immobilization and recyclability |
| p-cymene Ligand | Exchange with electron-rich arenes | Increased reactivity in certain transformations |
Exploration of New Substrate Classes for Enantioselective Transformation and Broader Applicability
While RuCl(S,S)-FsDPEN and its analogues have demonstrated remarkable success in the asymmetric transfer hydrogenation of ketones and imines, a significant future direction lies in expanding its substrate scope. researchgate.net The exploration of new classes of molecules for enantioselective transformations will be crucial for broadening the catalyst's applicability in organic synthesis.
Challenging Ketones and Imines: Research is expected to move towards more complex and sterically demanding ketones and imines that are prevalent in pharmaceutical intermediates and natural products. This includes substrates with multiple functional groups, heteroaromatic ketones, and prochiral imines that are challenging for existing catalytic systems.
Novel Substrate Classes: A key area of future investigation will be the application of RuCl(S,S)-FsDPEN to entirely new classes of substrates. This could include the enantioselective reduction of α,β-unsaturated ketones, alkynes, and other prochiral π-systems. The unique electronic properties conferred by the FsDPEN ligand may enable novel reactivity and selectivity patterns with these substrates.
Mechanistic Refinements through Advanced Computational and Experimental Synergies
A deeper understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts and for optimizing reaction conditions. The synergy between advanced computational and experimental techniques is expected to provide unprecedented insights into the catalytic cycle of RuCl(S,S)-FsDPEN.
Computational Modeling: Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of similar ruthenium-based catalysts. nih.gov Future computational studies on RuCl(S,S)-FsDPEN are anticipated to map out the complete energy profiles for various catalytic transformations. These studies can help identify the key transition states that govern enantioselectivity and provide a detailed understanding of the non-covalent interactions, such as hydrogen bonding and CH/π interactions, between the catalyst and the substrate.
Advanced Spectroscopic Techniques: In situ spectroscopic methods, such as high-resolution NMR and advanced mass spectrometry techniques, will be vital for the experimental validation of computational models. These techniques can provide snapshots of the catalyst and substrate at various stages of the reaction, allowing for the identification of key intermediates and the elucidation of the catalyst's dynamic behavior in solution.
Sustainable and Green Chemistry Aspects of RuCl(S,S)-FsDPEN Catalysis
The principles of green and sustainable chemistry are increasingly influencing the development of new chemical processes. Future research on RuCl(S,S)-FsDPEN will likely focus on enhancing its environmental credentials.
Atom Economy and Alternative Reaction Media: Research into reactions that proceed with high atom economy, such as asymmetric hydrogenation, will continue to be a priority. Furthermore, the exploration of greener reaction media, including water, ionic liquids, or supercritical fluids, could significantly reduce the environmental impact of synthetic processes employing this catalyst.
Integration of RuCl(S,S)-FsDPEN in Multi-step Cascade and Tandem Synthetic Sequences
The efficiency of organic synthesis can be dramatically improved by combining multiple reaction steps into a single, seamless operation. The integration of RuCl(S,S)-FsDPEN into multi-step cascade and tandem reactions represents a promising avenue for future research.
Tandem Catalysis: The compatibility of RuCl(S,S)-FsDPEN with other catalysts opens up the possibility of designing novel tandem reactions. For instance, a reaction sequence could involve an initial metal-catalyzed cross-coupling reaction followed by an in situ asymmetric reduction of the resulting ketone or imine, all mediated by a combination of catalysts in a single pot.
Cascade Reactions: The development of cascade reactions, where the product of one catalytic step becomes the substrate for the next, is another exciting prospect. A potential example could be the asymmetric reduction of a substrate that then undergoes a spontaneous or catalyst-mediated cyclization to generate complex, polycyclic molecules with multiple stereocenters in a single operation. The ability of related ruthenium catalysts to participate in tandem hydroformylation/hydrogenation of terminal olefins suggests the potential for similar multi-step sequences with RuCl(S,S)-FsDPEN. researchgate.net
Q & A
Basic: What are the critical steps in synthesizing RuCl(S,S)-FsDPEN, and how does counter-ion selection influence its stability?
RuCl(S,S)-FsDPEN is synthesized via ligand substitution reactions starting from [RuCl₂(p-cymene)]₂. The chiral (S,S)-FsDPEN ligand (pentafluorophenylsulfonyl-substituted 1,2-diphenylethylenediamine) is introduced under inert conditions to prevent oxidation . Counter-ions (e.g., BF₄⁻, SbF₆⁻, Cl⁻) modulate solubility and catalytic activity. For example, chloride counter-ions may induce aggregation in nonpolar solvents, while bulky anions like SbF₆⁻ enhance stability by minimizing ion pairing .
Basic: Which spectroscopic techniques are most effective for characterizing RuCl(S,S)-FsDPEN?
- ¹H NMR : Identifies p-cymene aromatic proton shifts (~6.5–7.2 ppm) and ligand backbone resonances. Counter-ions cause downfield shifts (Δδ ~0.11–0.21 ppm) in p-cymene peaks, enabling differentiation of complexes .
- X-ray crystallography : Resolves the octahedral geometry, confirming Ru–Cl bond lengths (~2.35 Å) and ligand stereochemistry .
- ESI-MS : Validates molecular ion peaks (e.g., [M-Cl]⁺ at m/z 677) and detects impurities like unreacted ligand .
Advanced: How does the electron-withdrawing pentafluorophenylsulfonyl group in FsDPEN affect enantioselectivity in asymmetric transfer hydrogenation?
The FsDPEN ligand’s sulfonyl group withdraws electron density from the Ru center, increasing Lewis acidity. This enhances substrate binding (e.g., ketones) and stabilizes transition states during hydrogen transfer. Studies report >95% enantiomeric excess (ee) for aryl ketones under optimized conditions (2-propanol, 28°C, S/C = 100) . However, steric bulk from the pentafluorophenyl group may reduce activity for bulky substrates, requiring ligand tuning .
Advanced: How can researchers reconcile contradictory reports on catalytic efficiency in different solvent systems?
Discrepancies arise from solvent polarity’s dual role: polar solvents (e.g., MeOH) stabilize ionic intermediates but may deactivate the catalyst via coordination. For example, in methanol, RuCl(S,S)-FsDPEN shows lower turnover numbers (TON ~500) compared to 2-propanol (TON ~1,200) due to competitive solvent binding . Systematic studies with controlled water content (<0.1%) and inert atmospheres are recommended to isolate solvent effects .
Basic: What precautions are necessary for handling and storing RuCl(S,S)-FsDPEN?
The complex is air- and moisture-sensitive. Storage under argon at 2–8°C in amber vials prevents degradation. For synthesis, use Schlenk-line techniques or gloveboxes. Reactivity loss (>10% over 48 hours) occurs if exposed to ambient oxygen, detectable via loss of orange coloration and precipitation .
Advanced: What strategies optimize enantioselectivity when scaling up asymmetric reactions?
- Substrate-to-catalyst (S/C) ratio : Higher S/C ratios (>500) reduce ee due to incomplete substrate binding. Maintain S/C ≤ 200 for consistent results.
- Additives : NH₄PF₆ (0.5 equiv.) suppresses chloride dissociation, stabilizing the active Ru–H species .
- Temperature control : Reactions at 0°C slow kinetics but improve ee by minimizing racemic pathways .
Basic: How is RuCl(S,S)-FsDPEN utilized in non-hydrogenation reactions?
The complex catalyzes C–H activation and allylic amination. For example, it mediates regioselective C–H bond functionalization in indoles (85% yield, DCE, 80°C) via a proposed Ru(II)/Ru(IV) cycle . Mechanistic studies suggest ligand lability enables substrate coordination .
Advanced: Why do some studies report reduced catalytic activity despite high purity?
Trace oxygen or moisture during synthesis can form Ru–oxo byproducts. Elemental analysis (EA) detects deviations in C/H/N (±0.3% tolerance). For example, EA discrepancies >0.5% indicate incomplete ligand substitution, requiring repurification via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) .
Advanced: How can computational methods complement experimental studies of RuCl(S,S)-FsDPEN?
DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict ee. For instance, the (S,S)-FsDPEN ligand’s dihedral angle (~120°) creates a chiral pocket favoring R-configured alcohol products . MD simulations further assess solvent effects on ligand flexibility .
Basic: What are the key differences between RuCl(S,S)-FsDPEN and its TsDPEN analogue?
- Electronic effects : TsDPEN (tosyl group) is less electron-withdrawing than FsDPEN, reducing Lewis acidity and catalytic activity (TON ~800 vs. ~1,200 for ketone hydrogenation) .
- Steric profile : The pentafluorophenyl group in FsDPEN increases steric hindrance, improving enantioselectivity for planar substrates but reducing activity for bulky ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
